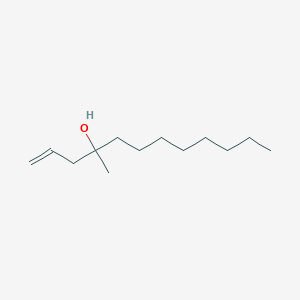
4-Methyldodec-1-EN-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyldodec-1-EN-4-OL is an organic compound with the molecular formula C13H26O It is a type of alcohol with a double bond located at the first carbon and a methyl group attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyldodec-1-EN-4-OL can be achieved through several methods. One common approach involves the reaction of 4-methyl-1-pentene with formaldehyde in the presence of a catalyst to form the desired alcohol. The reaction conditions typically include a temperature range of 60-80°C and a pressure of 1-2 atm. Another method involves the hydroformylation of 4-methyl-1-pentene followed by hydrogenation to yield this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale hydroformylation processes. This involves the use of rhodium or cobalt catalysts to facilitate the addition of a formyl group to the double bond, followed by hydrogenation to convert the formyl group into a hydroxyl group. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyldodec-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methyldodec-1-EN-4-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-methyldodecane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.
Major Products
Oxidation: 4-Methyldodec-1-EN-4-one
Reduction: 4-Methyldodecane
Substitution: 4-Methyldodec-1-EN-4-chloride or 4-Methyldodec-1-EN-4-bromide
Aplicaciones Científicas De Investigación
4-Methyldodec-1-EN-4-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyldodec-1-EN-4-OL involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to changes in cellular functions. The compound may also modulate enzyme activities and signaling pathways, contributing to its observed biological effects.
Comparación Con Compuestos Similares
4-Methyldodec-1-EN-4-OL can be compared with other similar compounds, such as:
4-Methyldodec-1-yn-4-OL: Similar structure but with a triple bond instead of a double bond.
4-Methyldodec-3-en-1-OL: Similar structure but with the double bond located at the third carbon.
10-Methyldodec-2-en-4-olide: A butenolide with a similar carbon chain length but different functional groups.
Propiedades
Número CAS |
821787-14-8 |
|---|---|
Fórmula molecular |
C13H26O |
Peso molecular |
198.34 g/mol |
Nombre IUPAC |
4-methyldodec-1-en-4-ol |
InChI |
InChI=1S/C13H26O/c1-4-6-7-8-9-10-12-13(3,14)11-5-2/h5,14H,2,4,6-12H2,1,3H3 |
Clave InChI |
QJPSHWUJGZBDDD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)(CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)
![1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B12522873.png)
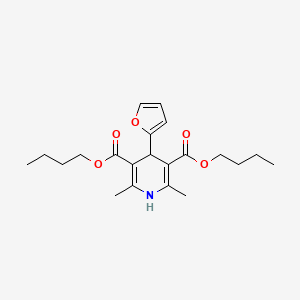
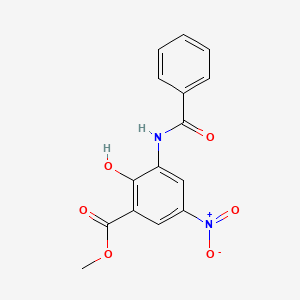
![N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide](/img/structure/B12522896.png)
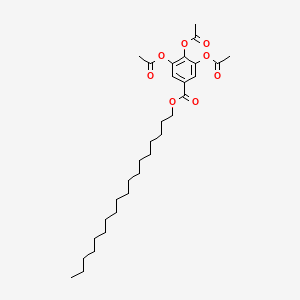
![N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide](/img/structure/B12522901.png)
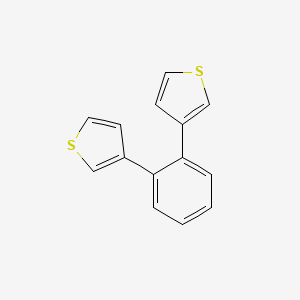
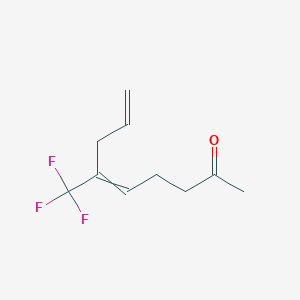
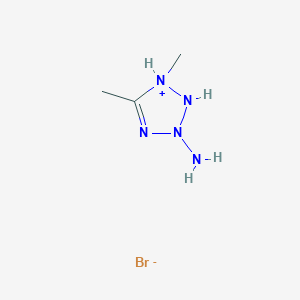
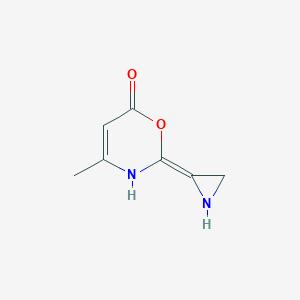
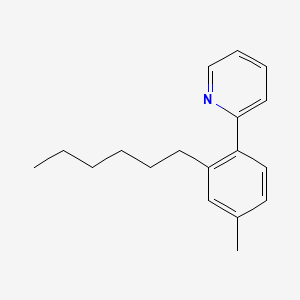
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one](/img/structure/B12522956.png)
![2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol](/img/structure/B12522958.png)
